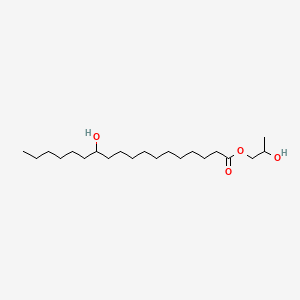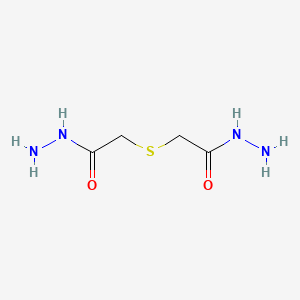
Thiobis(acetohydrazide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Thiobis(acetohydrazide) can be synthesized through the reaction of thioglycolic acid with hydrazine hydrate. The reaction typically involves the following steps:
Reaction of Thioglycolic Acid with Hydrazine Hydrate: Thioglycolic acid is reacted with hydrazine hydrate in a suitable solvent, such as methanol, under reflux conditions. This reaction forms the intermediate thiobis(acetic acid hydrazide).
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure thiobis(acetohydrazide).
Industrial Production Methods
Industrial production of thiobis(acetohydrazide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Thiobis(acetohydrazide) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiobis(acetohydrazide) derivatives depending on the electrophile used.
科学的研究の応用
Thiobis(acetohydrazide) has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of thiobis(acetohydrazide) involves its interaction with molecular targets through its functional groups. The hydrazide groups can form hydrogen bonds and coordinate with metal ions, while the sulfur atom can participate in redox reactions. These interactions enable thiobis(acetohydrazide) to modulate various biological pathways and exhibit its effects.
類似化合物との比較
Similar Compounds
- **Thi
特性
CAS番号 |
5447-21-2 |
|---|---|
分子式 |
C4H10N4O2S |
分子量 |
178.22 g/mol |
IUPAC名 |
2-(2-hydrazinyl-2-oxoethyl)sulfanylacetohydrazide |
InChI |
InChI=1S/C4H10N4O2S/c5-7-3(9)1-11-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10) |
InChIキー |
CYCRXXDVTXKJSD-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)NN)SCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
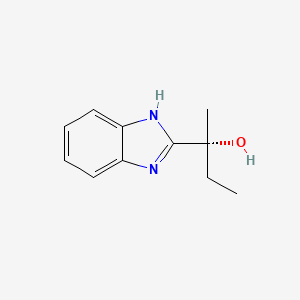
![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)
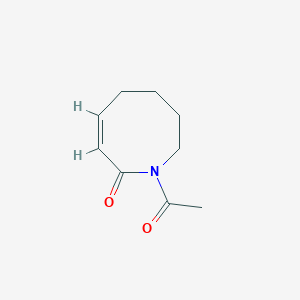


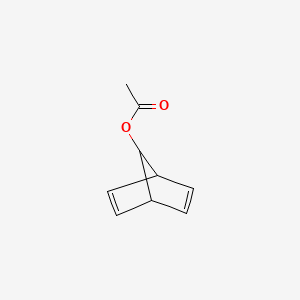
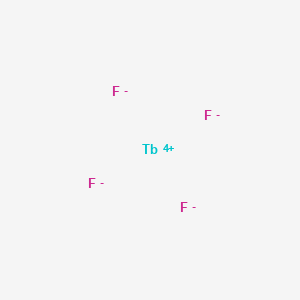
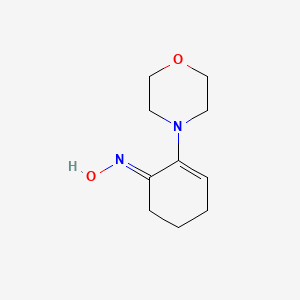

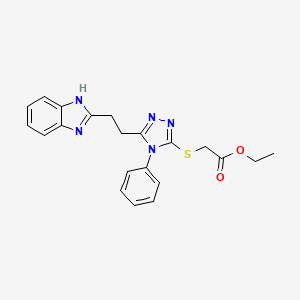
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)

